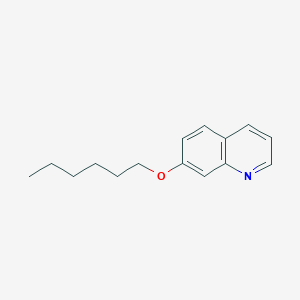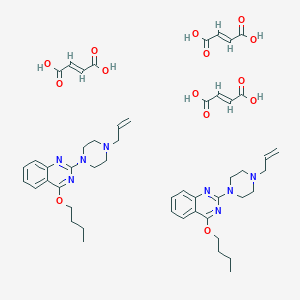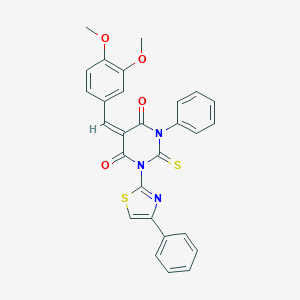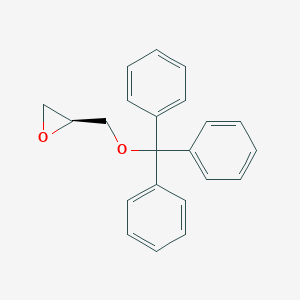
(S)-(-)-Trityl glycidyl ether
Übersicht
Beschreibung
(S)-(-)-Trityl glycidyl ether is a chemical compound with the molecular formula C22H20O2 and a molecular weight of 316.39 g/mol . It is a white to light yellow crystalline powder that is often used in organic synthesis. The compound is known for its optical activity, with a specific rotation of [α]20/D 10.5° (c = 1 in chloroform) . It is commonly used as a starting material in the synthesis of various organic compounds, including prostaglandin receptor antagonists and other biologically active molecules .
Vorbereitungsmethoden
(S)-(-)-Trityl glycidyl ether can be synthesized through several synthetic routes. One common method involves the reaction of trityl chloride with glycidol in the presence of a base such as sodium hydroxide . The reaction typically takes place in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity .
Analyse Chemischer Reaktionen
(S)-(-)-Trityl glycidyl ether undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the glycidyl ether moiety, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts and bases such as sodium hydroxide and potassium carbonate . Major products formed from these reactions include trityl glycidyl ether oxide, trityl glycidyl alcohol, and various substituted trityl glycidyl ethers .
Wissenschaftliche Forschungsanwendungen
(S)-(-)-Trityl glycidyl ether has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-(-)-Trityl glycidyl ether involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of biologically active products . The glycidyl ether moiety can undergo nucleophilic attack, resulting in the formation of covalent bonds with target molecules . This mechanism is crucial in the synthesis of prostaglandin receptor antagonists and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
(S)-(-)-Trityl glycidyl ether can be compared with other similar compounds, such as:
(S)-(+)-Glycidyl benzyl ether: This compound has a similar glycidyl ether moiety but with a benzyl group instead of a trityl group.
(S)-(+)-Glycidyl methyl ether: This compound features a methyl group in place of the trityl group.
®-(+)-Glycidyl butyrate: This compound has a butyrate group instead of a trityl group.
The uniqueness of this compound lies in its trityl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions .
Eigenschaften
IUPAC Name |
(2S)-2-(trityloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428235 | |
| Record name | (S)-(-)-Trityl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129940-50-7 | |
| Record name | (2S)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129940-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-Trityl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-(-)-Trityl glycidyl ether used in the synthesis of pyrimidine acyclic nucleotide analogues?
A1: this compound serves as a chiral building block in the multi-step synthesis of specific enantiomers of these analogues. [, ] Its epoxide ring can be opened regioselectively, allowing for the introduction of the desired side chain with defined stereochemistry. This is crucial as the biological activity of these analogues can be significantly influenced by their chirality.
Q2: Can you explain the role of this compound in the synthesis process outlined in the research?
A2: In the provided research, this compound reacts with either cytosine [] or various 5-substituted cytosine derivatives []. This reaction leads to the formation of an intermediate where the pyrimidine base is linked to the this compound moiety through a newly formed chiral center. This intermediate then undergoes further modifications, including the introduction of a phosphonate group, to ultimately yield the desired pyrimidine acyclic nucleotide analogues.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


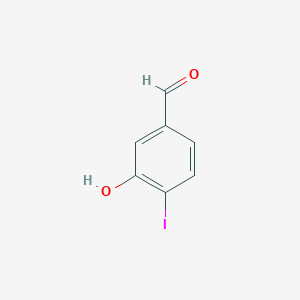
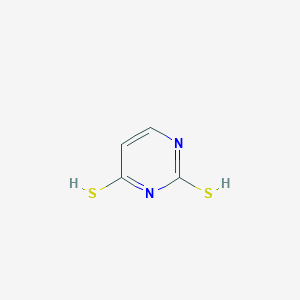
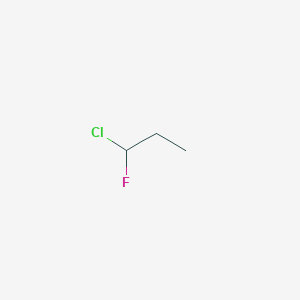
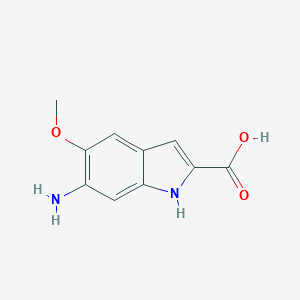

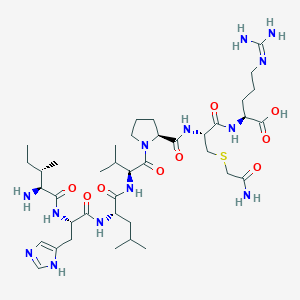
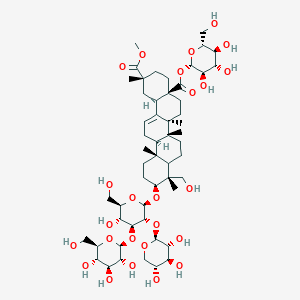
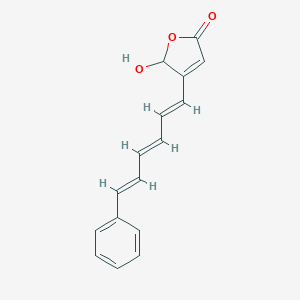

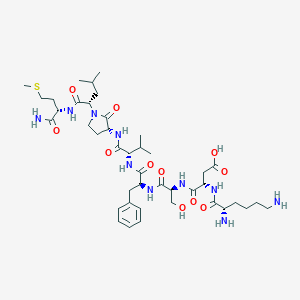
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
